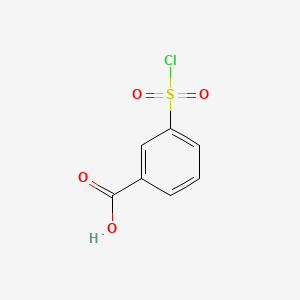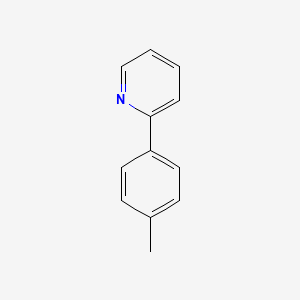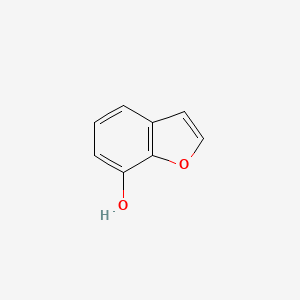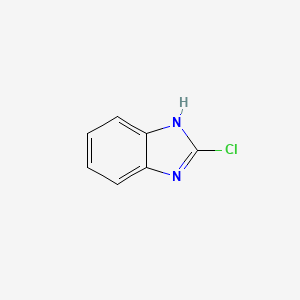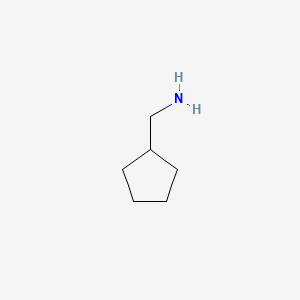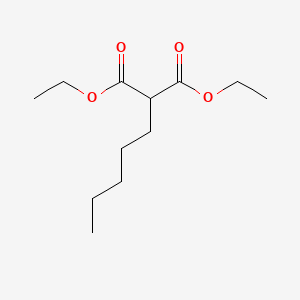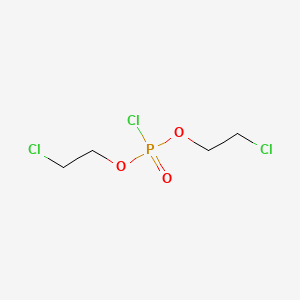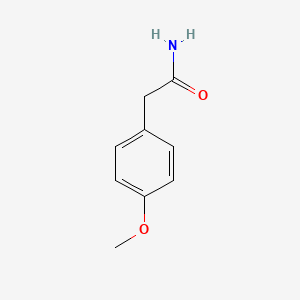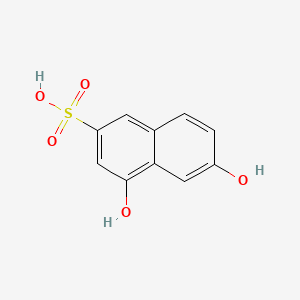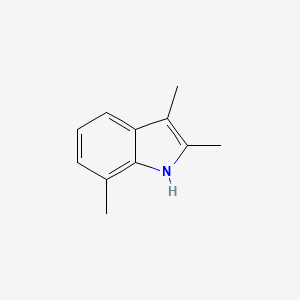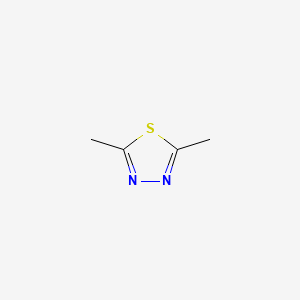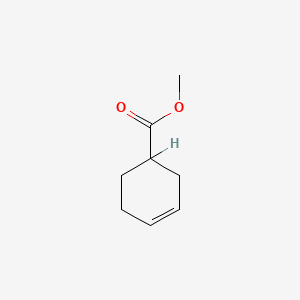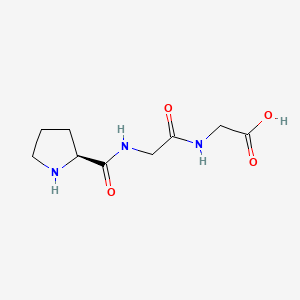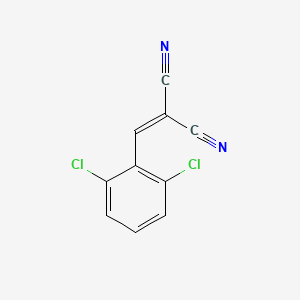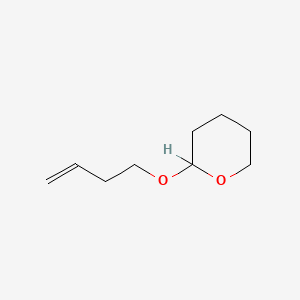
2-丁-3-烯氧氧杂环
描述
2-But-3-enoxyoxane is a cyclic ether compound that is a common building block in organic synthesis. It is a versatile reagent that can be used to synthesize a wide variety of organic compounds. It is also used in the synthesis of pharmaceuticals and other chemicals. The compound has many useful properties, including low toxicity, low volatility, and low reactivity.
科学研究应用
可持续溶剂开发
2-甲基氧杂环(2-MeOx)以其生物基溶剂特性而备受关注,为传统的石油基溶剂提供了一种环境和经济上可行的替代品,用于提取亲脂性食品和天然产品。与最常用的石油基溶剂己烷相比,该化合物因其溶剂能力、提取效率和降低的环境影响而显示出前景 (Rapinel 等人,2020 年)。
生物燃料生产
2,3-丁二醇 (2,3-BD) 被认为是一种很有前景的化学品,可用于各种工业应用,包括作为液体燃料和平台化学品。研究的重点是通过消除副产物形成和增强向 2,3-BD 的代谢通量来改善酿酒酵母中的 2,3-BD 生产,从而实现创纪录的产量和生产率 (Kim 和 Hahn,2015 年)。
先进材料合成
另一个应用领域是为官能化烯烃的不对称氢化开发 P-手性膦配体。当这些配体用于铑催化的反应中时,可以有效合成手性药物成分,展示了与 2-丁-3-烯氧氧杂环相关的化合物在催化重要化学反应中的潜力 (Imamoto 等人,2012 年)。
缓蚀
已经研究了 2-丁基-六氢吡咯并[1,2-b][1,2]恶唑等化合物在酸性条件下对低碳钢的缓蚀性能,显示出在保护工业材料方面具有显着的潜力 (Moretti、Guidi 和 Fabris,2013 年)。
可再生化学品和燃料添加剂
通过脱水形成二氧杂环将 2,3-BD 转化为高辛烷值汽油添加剂表明了另一种多功能应用。此过程突出了这些化合物在创造可持续燃料添加剂方面的潜力,这些添加剂比传统选择在水中的溶解度低,从而降低了环境风险 (Harvey、Merriman 和 Quintana,2016 年)。
属性
IUPAC Name |
2-but-3-enoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-7-10-9-6-4-5-8-11-9/h2,9H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZVUZRTCAMISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313045 | |
| Record name | 2-but-3-enoxyoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-But-3-enoxyoxane | |
CAS RN |
59574-65-1 | |
| Record name | NSC266086 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-but-3-enoxyoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

